trans-1-Boc-4-fluoro-3-hydroxypiperidine

Physicochemical Properties Drug Design Permeability

Essential trans-piperidine building block with orthogonal Boc protection for fluorinated kinase inhibitors and CNS candidates. The trans-configuration delivers up to 50× mutant selectivity versus cis; fluorine lowers pKa to ~8.0–8.5, reducing hERG risk and boosting passive permeability. Validated kilogram-scale resolution with D-pyroglutamic acid achieves >98% ee in 81.3% yield. Use when stereochemistry and oral PK define your SAR.

Molecular Formula C10H18FNO3
Molecular Weight 219.256
CAS No. 955028-82-7
Cat. No. B591637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Boc-4-fluoro-3-hydroxypiperidine
CAS955028-82-7
Molecular FormulaC10H18FNO3
Molecular Weight219.256
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)F
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyFZAKOAFETOZBLC-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1-Boc-4-fluoro-3-hydroxypiperidine (CAS 955028-82-7): Procurement-Grade Overview of a Stereodefined Piperidine Building Block


trans-1-Boc-4-fluoro-3-hydroxypiperidine (CAS 955028-82-7) is a stereodefined, orthogonally protected piperidine derivative (C10H18FNO3, MW 219.26) [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, a fluorine substituent at the 4-position, and a hydroxyl group at the 3-position in a defined trans-configuration . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the construction of fluorinated bioactive molecules, including kinase inhibitors and CNS-penetrant drug candidates .

Why trans-1-Boc-4-fluoro-3-hydroxypiperidine Cannot Be Replaced by Generic cis-Diastereomers or Non-Fluorinated Analogs in Discovery Chemistry


Generic substitution of trans-1-Boc-4-fluoro-3-hydroxypiperidine with its cis-diastereomer (e.g., CAS 1174020-46-2) or non-fluorinated 3-hydroxypiperidine is not feasible for structure-activity relationship (SAR) studies due to profound differences in molecular conformation, basicity, and biological target engagement . The trans-configuration enforces a specific spatial arrangement of the fluorine and hydroxyl groups that is critical for optimal binding interactions, as demonstrated in EGFR inhibitor lead optimization where trans- and cis-fluoro substitution patterns yielded 50-fold differences in mutant selectivity [1]. Furthermore, the presence of fluorine reduces the pKa of the piperidine nitrogen from approximately 10-11 to ~8.0-8.5, significantly altering its protonation state and passive membrane permeability, which directly impacts in vivo pharmacokinetic profiles [2].

Quantitative Differentiation of trans-1-Boc-4-fluoro-3-hydroxypiperidine (CAS 955028-82-7) Against Structural Analogs


Lipophilicity and Ionization: LogP and pKa Differentiation from cis-Diastereomer

The trans-configuration of trans-1-Boc-4-fluoro-3-hydroxypiperidine confers distinct physicochemical properties compared to its cis-diastereomer (CAS 1174020-46-2). Vendor analytical data indicates a measured LogP of 0.47 and a pKa of 13.04 for the trans-isomer [1]. While direct comparator data for the cis-isomer is not publicly available, the trans-isomer's high pKa is indicative of a more basic nitrogen center, which can influence solubility and salt formation characteristics during downstream synthesis .

Physicochemical Properties Drug Design Permeability

Scalable Production: 81.3% Yield in Multi-Kilogram Resolution Process via CN105439939A

The industrial production of enantiomerically pure trans-1-Boc-4-fluoro-3-hydroxypiperidine is enabled by a robust resolution method disclosed in patent CN105439939A. The process involves heating racemic 4-fluoro-3-hydroxypiperidine with D-pyroglutamic acid in 95% ethanol under reflux, followed by crystallization at -5°C and Boc protection [1]. This methodology has been demonstrated to achieve an enantiomeric excess (ee) of >98% with a reported isolated yield of 81.3% in multi-kilogram batches [1]. This contrasts with alternative asymmetric hydrogenation routes, which, while achieving higher ee (>99%), are limited by the high cost and specialized equipment required for rhodium catalysis .

Process Chemistry Scale-up Chiral Resolution

pKa Modulation: Fluorine Substitution Reduces Piperidine Basicity by ~2-3 Units vs. Non-Fluorinated Analog

Fluorination of the piperidine ring is a well-established strategy to reduce the basicity of the nitrogen atom, thereby mitigating hERG channel blockade (cardiotoxicity risk) and improving oral absorption. While the target compound itself is an intermediate, the class-level effect is quantifiable: introducing a fluorine atom at the 4-position lowers the calculated pKa of the piperidine nitrogen from ~10.5 (non-fluorinated 3-hydroxypiperidine) to approximately 8.0-8.5 [1]. This reduction in pKa is critical for decreasing the fraction of protonated (charged) species at physiological pH, enhancing passive membrane permeability . In the context of 5-HT2B antagonists, this fluorination strategy was explicitly employed to lower the pKa of the piperidine nitrogen and reduce the likelihood of hERG channel blockade .

Medicinal Chemistry PK/PD hERG Liability

Target Engagement Selectivity: 50-Fold Enhancement in EGFR T790M Mutant vs. WT Selectivity with Fluorohydroxypiperidine Scaffolds

In a lead optimization study for noncovalent mutant-selective EGFR inhibitors, the incorporation of a fluorohydroxypiperidine scaffold was instrumental in achieving high selectivity for the T790M resistance mutant over wild-type EGFR (wtEGFR) [1]. A pair of diastereomers from this series demonstrated 50-fold selectivity in both enzymatic and cell-based assays in vitro, a critical differentiation for minimizing on-target toxicity. Furthermore, this selectivity translated to pathway knock-down in an in vivo xenograft model . While the exact trans-1-Boc-4-fluoro-3-hydroxypiperidine was used as a key intermediate to access these active diastereomers, the data underscores the unique pharmacophoric value of the trans-fluorohydroxy substitution pattern.

Kinase Inhibition Mutant Selectivity SAR

Boc Protection Efficiency: 95% Yield Under Optimized Pressurized Conditions (CN115322143A)

The efficient installation of the Boc protecting group is a critical step in the synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine. Patent CN115322143A details optimized conditions for the Boc protection of piperidine derivatives under pressurized environments [1]. For related fluoro-hydroxypiperidine substrates, conducting the reaction in a tetrahydrofuran/water (1:1 v/v) solvent system with DMAP as a catalyst, adding Boc2O incrementally at 50–60°C under 0.3 MPa nitrogen pressure, achieves near-quantitative conversion within 3–6 hours . This protocol yields 95% of the Boc-protected product, which is 6% higher than using acetonitrile/water (89%) and 3% higher than using 1,4-dioxane/water (92%) under comparable conditions .

Synthetic Methodology Process Optimization Yield

High-Value Application Scenarios for trans-1-Boc-4-fluoro-3-hydroxypiperidine (CAS 955028-82-7) in R&D and Manufacturing


Medicinal Chemistry: Synthesis of Mutant-Selective Kinase Inhibitors

trans-1-Boc-4-fluoro-3-hydroxypiperidine is a critical intermediate for constructing fluorohydroxypiperidine-containing kinase inhibitors. Its trans-configuration is essential for achieving the correct spatial orientation of the fluorine and hydroxyl groups, which has been shown to impart up to 50-fold selectivity for clinically relevant kinase mutants (e.g., EGFR T790M) over wild-type enzymes in both enzymatic and cell-based assays [1]. Medicinal chemists should prioritize this building block over the cis-diastereomer or non-fluorinated analogs to maintain SAR continuity and exploit this validated selectivity profile.

Process Chemistry & Scale-Up: Implementation of a Cost-Effective Resolution Protocol

Process chemists and procurement managers should leverage the established, scalable resolution method for this compound, which uses D-pyroglutamic acid and achieves an 81.3% yield with >98% ee in multi-kilogram batches [2]. This route is operationally simpler and more cost-effective than alternative asymmetric hydrogenation methods, ensuring a reliable and economically viable supply of enantiomerically pure material for late-stage discovery and preclinical development .

Drug Discovery: Mitigation of hERG Liability and Improvement of Oral Bioavailability

For projects targeting CNS disorders or other indications where cardiac safety and oral absorption are paramount, trans-1-Boc-4-fluoro-3-hydroxypiperidine provides a strategic advantage. The electron-withdrawing fluorine atom reduces the piperidine nitrogen's pKa by approximately 2-2.5 units compared to non-fluorinated analogs, decreasing the fraction of ionized species at physiological pH [3]. This property is a well-documented tactic for reducing hERG channel blockade and enhancing passive membrane permeability, thereby increasing the probability of developing a safe and orally bioavailable drug candidate .

Analytical Chemistry & QC: Use of LogP (0.47) for Method Development and Batch Consistency

Analytical and quality control laboratories can utilize the reported LogP value of 0.47 as a quantitative benchmark for developing robust reversed-phase HPLC methods and for assessing batch-to-batch consistency in purity and impurity profiling [4]. This specific value provides a reproducible reference point for predicting chromatographic retention times and optimizing purification conditions, ensuring that the procurement of this intermediate from different sources meets the same rigorous analytical specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-1-Boc-4-fluoro-3-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.